molecular formula C11H14ClNO3 B3130152 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide CAS No. 341930-71-0

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Cat. No. B3130152
CAS RN: 341930-71-0
M. Wt: 243.68 g/mol
InChI Key: KNVHMXSCCDHSLU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a chemical compound with the molecular formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol . It is categorized as an ether and is commonly used in proteomics research . The compound exists as a white powder and is stored at room temperature .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 421.87°C at 760 mmHg .
  • Density : Predicted to be around 1.2 g/cm³ .
  • Refractive Index : Predicted value at n20D 1.52 .

Mechanism of Action

Target of Action

Similar compounds have been found to have anti-inflammatory properties , suggesting that they may target enzymes or pathways involved in inflammation.

Mode of Action

Based on the properties of similar compounds, it may interact with its targets by binding to them and modulating their activity . This interaction could lead to changes in cellular processes, potentially resulting in the observed anti-inflammatory effects .

Biochemical Pathways

Given its potential anti-inflammatory properties , it may impact pathways related to inflammation. These could include the cyclooxygenase (COX) pathway, which is involved in the production of pro-inflammatory mediators, or the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of genes involved in inflammation.

Result of Action

Based on the potential anti-inflammatory properties of similar compounds , it may reduce the production of pro-inflammatory mediators, decrease the expression of inflammation-related genes, or inhibit the activity of enzymes involved in inflammation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide . These factors could include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the biological system in which the compound is acting.

properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-9-4-2-3-5-10(9)16-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVHMXSCCDHSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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